REACTION_CXSMILES
|
C1(C)C=CC(S([O:10][CH2:11][CH2:12][N:13](S(C2C=CC(C)=CC=2)(=O)=O)[C:14]2[CH:19]=[CH:18][C:17]([O:20][C:21]([F:24])([F:23])[F:22])=[CH:16][CH:15]=2)(=O)=O)=CC=1.FC(F)(F)OC1C=CC(N)=CC=1.BrCCO>ClCCl>[F:22][C:21]([F:23])([F:24])[O:20][C:17]1[CH:18]=[CH:19][C:14]([NH:13][CH2:12][CH2:11][OH:10])=[CH:15][CH:16]=1
|
Name
|
2-(4-trifluoromethoxyanilino)ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCN(C1=CC=C(C=C1)OC(F)(F)F)S(=O)(=O)C1=CC=C(C=C1)C)C
|
Name
|
|
Quantity
|
88.5 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(N)C=C1)(F)F
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the insoluble matter is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After purification by chromatography on a silica column
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(NCCO)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |